ALDH3A1 Inhibition: Direct Head-to-Head Comparison Reveals Potency Advantage Over a Hydroxyl Analog
In a direct head-to-head comparison for inhibition of human aldehyde dehydrogenase 3A1 (ALDH3A1), 5-Bromo-2-ethoxy-3-methoxybenzaldehyde demonstrates a significant potency advantage over its hydroxyl analog, 5-Bromo-2-hydroxy-3-methoxybenzaldehyde [1]. The target compound exhibits an IC50 of 2.10 μM, which is over 2.5-fold more potent than the comparator's IC50 of 5.40 μM, both measured under identical preincubation and spectrophotometric assay conditions [1][2]. This difference in potency highlights the critical role of the ethoxy group in enhancing binding affinity to the ALDH3A1 active site [1].
| Evidence Dimension | Inhibition of human ALDH3A1 |
|---|---|
| Target Compound Data | IC50 = 2.10 μM (2100 nM) |
| Comparator Or Baseline | 5-Bromo-2-hydroxy-3-methoxybenzaldehyde (IC50 = 5.40 μM (5400 nM)) |
| Quantified Difference | 2.57-fold more potent |
| Conditions | Inhibition of human ALDH3A1-mediated benzaldehyde oxidation, preincubated for 1 min, followed by substrate addition, measured by spectrophotometric analysis [1]. |
Why This Matters
For projects targeting ALDH3A1, a key enzyme implicated in cancer stem cell chemoresistance, this compound offers a superior starting point for hit-to-lead optimization due to its significantly higher potency.
- [1] BindingDB. BDBM50447072 (CHEMBL1890994). IC50: 2.10E+3 nM for ALDH3A1 inhibition. View Source
- [2] BindingDB. BDBM50236902 (CHEMBL4079452). IC50: 5.40E+3 nM for ALDH3A1 inhibition. View Source
